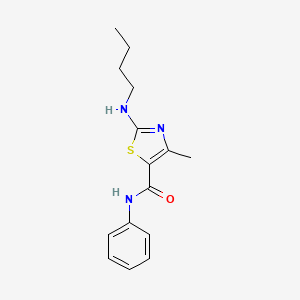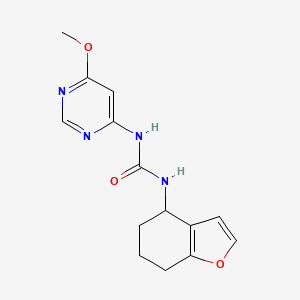
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, also known as THPB-MOPU, is a small molecule inhibitor that has attracted significant attention in recent years due to its potential applications in the field of cancer research. This compound is known to target specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea works by inhibiting the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This includes the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are known to be upregulated in many types of cancer. By inhibiting these pathways, this compound can slow down or stop the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its specificity for certain enzymes and signaling pathways that are upregulated in cancer cells. This makes it a promising candidate for the development of new cancer therapies that target these pathways. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, studies are needed to further understand the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, research is needed to explore the potential use of this compound in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 6-methoxypyrimidine-4-amine, which is then reacted with 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde to yield 1-(6-methoxypyrimidin-4-yl)-3-(4-hydroxy-2,3,5,6-tetrafluorophenyl)urea. This intermediate is then treated with sodium borohydride and acetic acid to produce this compound, which is the final product.
Applications De Recherche Scientifique
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have significant potential as a tool for cancer research. Studies have demonstrated that this compound can inhibit the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This makes it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-7-12(15-8-16-13)18-14(19)17-10-3-2-4-11-9(10)5-6-21-11/h5-8,10H,2-4H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBWVANMHRFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2CCCC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)

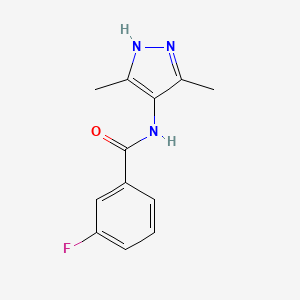
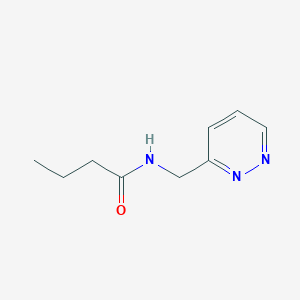
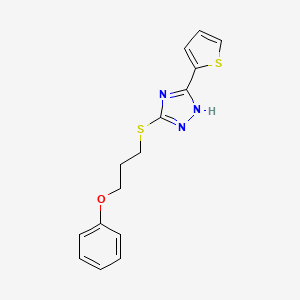
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)
